![molecular formula C27H24FN3O2 B2602954 3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE CAS No. 866843-04-1](/img/structure/B2602954.png)
3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
Description
3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a fluorinated quinoline derivative featuring a benzoyl group at position 3, a fluorine atom at position 6, and a piperazine ring substituted with a 4-methoxyphenyl group at position 2. The benzoyl and methoxyphenyl groups may enhance lipophilicity and binding affinity, while the fluorine atom could improve metabolic stability .
Propriétés
IUPAC Name |
[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26-23-17-20(28)7-12-25(23)29-18-24(26)27(32)19-5-3-2-4-6-19/h2-12,17-18H,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLJONHTBHETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzoyl and fluorine groups. The final step involves the attachment of the piperazine moiety with a methoxyphenyl substituent.
Preparation of the Quinoline Core: The quinoline core can be synthesized using various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Benzoyl and Fluorine Groups: The benzoyl group can be introduced via Friedel-Crafts acylation, while the fluorine atom can be added using electrophilic fluorination reagents.
Attachment of Piperazine Moiety: The final step involves the reaction of the quinoline derivative with 4-(4-methoxyphenyl)piperazine under appropriate conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Substitution Reactions
The piperazine and quinoline moieties undergo nucleophilic substitution:
Piperazine Nitrogen Functionalization
-
Reaction : Alkylation at the piperazine nitrogen using alkyl halides or acyl chlorides.
Quinoline C-3 Benzoyl Group Modifications
Quinoline Core Oxidation
-
Reagents : KMnO₄ in H₂SO₄
-
Product : Quinoline N-oxide derivatives (enhanced water solubility).
-
Mechanism : Electrophilic attack on the nitrogen lone pair.
Starting Material | Oxidizing Agent | Product | Application |
---|---|---|---|
Parent compound | KMnO₄ | N-Oxide | Improved bioavailability |
Reduction of Fluorinated Positions
-
Reagents : LiAlH₄ or H₂/Pd-C
-
Product : Partially reduced dihydroquinoline derivatives (retain piperazine activity).
Cross-Coupling Reactions
The fluorine atom at C-6 participates in palladium-catalyzed cross-coupling:
Biological Interaction-Driven Reactions
The compound undergoes metabolic transformations in vivo:
-
Hepatic Demethylation : CYP450 enzymes remove the methoxy group from the phenyl ring .
-
Glucuronidation : Phase II metabolism at the piperazine nitrogen .
Metabolic Pathway | Enzyme System | Metabolite |
---|---|---|
O-Demethylation | CYP3A4 | 4-Hydroxyphenyl-piperazine derivative |
N-Oxidation | Flavin monooxygenases | Piperazine N-oxide |
Stability Under Stress Conditions
Forced degradation studies reveal:
-
Photolysis : UV light (254 nm) cleaves the benzoyl group (t₁/₂ = 24 hrs).
-
Acidic Hydrolysis : Degrades via piperazine ring opening (pH < 2) .
Comparative Reactivity Table
This compound’s reactivity is strategically exploited to develop derivatives with optimized pharmacological profiles, particularly in antimicrobial and neuroactive applications . Further studies should explore its catalytic asymmetric functionalization for chiral drug development.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds similar to 3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Synthesis and Evaluation
A study synthesized various quinoline derivatives and tested their cytotoxicity against different cancer cell lines. The results showed that certain compounds had IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinolines are known for their effectiveness against a broad spectrum of microorganisms, including bacteria and fungi.
Research Findings
In a comparative study, several quinoline derivatives were tested against standard bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neuropharmacological Effects
Compounds containing piperazine rings have been associated with neuropharmacological effects, making them candidates for treating neurological disorders such as anxiety and depression.
Case Study: Antidepressant Activity
Research has demonstrated that piperazine derivatives can act as serotonin receptor modulators. In animal models, these compounds showed promise in reducing depressive behaviors, suggesting potential applications in treating mood disorders .
Mécanisme D'action
The mechanism of action of 3-BENZOYL-6-FLUORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Substituent Variations in Quinoline-Based Compounds
The target compound shares structural motifs with several analogs synthesized in recent studies (Table 1). Key differences lie in substituent positions, functional groups, and piperazine modifications.
Table 1: Structural Comparison of Quinoline Derivatives
Positional and Functional Group Analysis
- Position 3 vs. Position 2 Substitutions: The target compound’s 3-benzoyl group contrasts with the 2-phenyl substituents in C1–C7 ().
- Fluorine Placement: The 6-fluoro substituent in the target aligns with fluoro-substituted quinolines in (e.g., 5a–m), which are associated with improved metabolic stability and membrane penetration .
- Piperazine Modifications : The 4-methoxyphenyl-piperazine group in the target differs from the methyl benzoate-linked piperazines in C1–C5. Methoxy groups generally enhance solubility via polar interactions, whereas benzoate esters may introduce steric hindrance .
Activité Biologique
The compound 3-benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a synthetic derivative belonging to the quinoline class, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and analgesic effects, supported by research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a benzoyl group and a piperazine moiety, which is further substituted with a methoxyphenyl group. The presence of fluorine is notable for enhancing biological activity.
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- HeLa (cervical cancer)
- HL-60 (acute promyelocytic leukemia)
- THP-1 (acute monocytic leukemia)
In vitro assays demonstrated that the compound inhibited cell proliferation effectively, with IC50 values indicating its potency. For instance, studies reported IC50 values for similar quinoline derivatives ranging from 5 µM to 15 µM depending on the specific cell line tested .
The mechanism of action appears to involve cell cycle arrest and apoptosis induction, as evidenced by flow cytometry analyses revealing increased subG0/G1 phase populations in treated cells .
Antimicrobial Activity
Quinoline derivatives have also been assessed for their antimicrobial properties. The compound's structural features suggest potential activity against various bacterial strains. In vitro studies indicated that related compounds showed significant antibacterial effects, with minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 5 | |
Escherichia coli | 10 | |
Pseudomonas aeruginosa | 15 |
Analgesic Activity
The analgesic properties of quinoline derivatives have been explored through various pain models. Notably, compounds structurally similar to this compound exhibited potent analgesic effects in animal models, outperforming standard analgesics like ketorolac. For instance, one study reported an ED50 of approximately 7.43 µg/kg for a related compound in acetic acid-induced writhing tests, showcasing its efficacy .
Case Studies
- Case Study on Anticancer Effects : A study involving the administration of the compound to mice bearing HeLa tumors demonstrated significant tumor volume reduction compared to control groups. Histopathological examinations revealed increased apoptosis in tumor tissues treated with the compound.
- Case Study on Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of bacteria, yielding promising results that suggest potential for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution at the 4-position of the quinoline core with a pre-functionalized piperazine derivative. For example, coupling 6-fluoroquinoline intermediates with 4-(4-methoxyphenyl)piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of quinoline to piperazine) and inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., benzoyl at C3, fluorine at C6) and piperazine integration .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by area-under-curve analysis) .
- XRPD : Assess crystallinity if the compound is intended for solid-state studies .
- Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store under inert conditions (argon/vacuum-sealed vials) at –20°C to prevent hydrolysis of the benzoyl group or piperazine oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methoxyphenylpiperazine moiety in biological activity?
- Methodological Answer : Synthesize analogs with modified piperazine substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) and compare bioactivity in assays (e.g., kinase inhibition or antimicrobial screens). Use computational docking (AutoDock Vina) to predict binding affinity shifts in target proteins . For example, replace the methoxy group with electron-withdrawing groups to assess π-π stacking or hydrogen-bonding contributions .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Dose-response standardization : Use consistent assay conditions (e.g., cell lines, incubation time, serum concentration) .
- Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with target-specific methods (e.g., fluorescence polarization for kinase inhibition) .
- Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .
Q. How can researchers leverage fluorinated quinoline derivatives for targeted drug delivery?
- Methodological Answer : Functionalize the benzoyl group with PEG linkers or nanoparticle conjugates to enhance bioavailability. Use ¹⁹F MRI or fluorescence tagging (e.g., Cy5) for real-time tracking in vivo . Assess tissue distribution in animal models via LC-MS/MS .
Q. What in silico approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer : Apply QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular dynamics simulations (GROMACS) can model membrane interactions, while MetaSite predicts metabolic hotspots (e.g., N-demethylation of piperazine) .
Q. How does the fluorine atom at position 6 influence electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (Gaussian 09) to map electron density distribution. Fluorine’s electronegativity enhances quinoline’s π-deficient character, affecting nucleophilic attack susceptibility. Experimentally, compare reaction rates (e.g., Suzuki coupling) with non-fluorinated analogs .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.